NS1219

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

666706-39-4 |

|---|---|

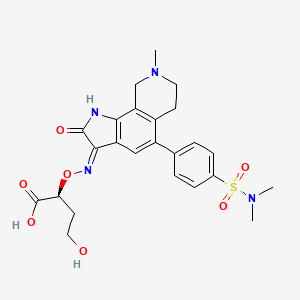

Molekularformel |

C24H28N4O7S |

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

(2S)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |

InChI |

InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m0/s1 |

InChI-Schlüssel |

CFJRSKULEDUDKL-FQEVSTJZSA-N |

Isomerische SMILES |

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@@H](CCO)C(=O)O)/C(=O)N3 |

Kanonische SMILES |

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NS-1209

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of NS-1209, a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by NeuroSearch, NS-1209 (also known as SPD 502) has been investigated for its therapeutic potential in a range of neurological disorders, including neuropathic pain and status epilepticus. This document is intended for researchers, scientists, and drug development professionals, and will detail the compound's binding affinities, functional effects, and the signaling pathways it modulates.

It is important to note that extensive searches for a compound designated "NS1219" yielded no specific results. However, a significant body of research exists for "NS-1209," a compound with a similar designation from the same developer. It is presumed that "this compound" was a typographical error and this guide will focus on the available data for NS-1209.

Core Mechanism of Action: AMPA Receptor Antagonism

NS-1209 functions as a competitive antagonist at AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] By binding to the same site as the endogenous agonist glutamate, NS-1209 prevents the receptor from activating, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. This inhibitory action dampens excessive excitatory neurotransmission, a pathological hallmark of several neurological conditions.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for NS-1209, including its binding affinities for various AMPA receptor subunits and its potency in functional assays.

Table 1: Binding Affinities of NS-1209 for AMPA Receptor Subunits

| Receptor Subunit | Binding Affinity (Ki) | Species | Radioligand | Reference |

| AMPA (general) | 2 pM (IC50) | Not Specified | [3H]AMPA | [2] |

| GluR1 | Not Specified | Rat | --INVALID-LINK---NS1209 | [3] |

| GluR2 | Not Specified | Rat | --INVALID-LINK---NS1209 | [3] |

| GluR3 | Two distinct affinities | Rat | --INVALID-LINK---NS1209 | [3] |

| GluR4 | Two distinct affinities | Rat | --INVALID-LINK---NS1209 | [3] |

| GluR5 | Not Specified | Rat | --INVALID-LINK---NS1209 | [3] |

| GluR6 | Not Specified | Rat | --INVALID-LINK---NS1209 | [3] |

Table 2: Functional Activity of NS-1209

| Assay Type | Endpoint | Value | Species/System | Conditions | Reference |

| Inhibition of AMPA-induced seizures | ED50 | 3 mg/kg (i.v.) | Mouse | AMPA (1.5 µg/kg, i.c.v.) | [2] |

| Inhibition of AMPA-induced seizures | ED50 | 30 mg/kg (oral) | Mouse | AMPA (1.5 µg/kg, i.c.v.) | [2] |

| Neuropathic Pain Clinical Trial | Dose | 322 mg (i.v.) | Human | Peripheral nerve injury | [4] |

| Status Epilepticus Clinical Trial | Bolus Dose | 10-50 mg/kg (i.v. or i.p.) | Rat | Electrically or kainate-induced SE | [5] |

| Status Epilepticus Clinical Trial | Infusion Rate | 4 or 5 mg/kg/h (i.v.) | Rat | Electrically or kainate-induced SE | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NS-1209 and a typical experimental workflow for its evaluation.

References

- 1. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. The structure of a mixed GluR2 ligand-binding core dimer in complex with (S)-glutamate and the antagonist (S)-NS1209 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy of the AMPA receptor antagonist NS1209 and lidocaine in nerve injury pain: a randomized, double-blind, placebo-controlled, three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A prospective, randomized, multicentre trial for the treatment of refractory status epilepticus; experiences from evaluating the effect of the novel drug candidate, NS1209 - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-SPD502: A Technical Overview of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of (R)-SPD502, a potent and selective AMPA receptor antagonist. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development of this compound for neurological disorders.

Core Mechanism of Action: AMPA Receptor Antagonism

(R)-SPD502, also known as NS1209, exerts its neuroprotective effects primarily through the competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Glutamate (B1630785), the principal excitatory neurotransmitter in the central nervous system, can induce excitotoxicity leading to neuronal damage and death in pathological conditions such as cerebral ischemia. By blocking the AMPA receptor, (R)-SPD502 inhibits the excessive influx of calcium ions associated with glutamate-mediated excitotoxicity, thereby conferring a neuroprotective effect.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and selectivity of (R)-SPD502.

Table 1: In Vitro Receptor Binding and Functional Antagonism [1]

| Assay | Preparation | Parameter | Value (µM) |

| [³H]AMPA Binding | Rat Cortical Membranes | IC₅₀ | 0.043 |

| [³H]Kainate Binding | Rat Cortical Membranes | IC₅₀ | 81 |

| [³H]CGS 19755 Binding | Rat Cortical Membranes | IC₅₀ | > 30 |

| [³H]Glycine Binding | Rat Cortical Membranes | IC₅₀ | > 30 |

| AMPA-induced [³H]GABA Release | Cultured Mouse Cortical Neurons | IC₅₀ | 0.23 |

| AMPA-induced Currents | Cultured Cortical Neurons | IC₅₀ | 0.15 |

Table 2: In Vivo Efficacy [1]

| Model | Species | Endpoint | Parameter | Value (mg/kg) |

| AMPA-evoked Spike Activity | Rat Hippocampus (i.v.) | Blockade of activity | ED₅₀ | 6.1 |

| Electroshock-induced Seizures | Mouse (i.v.) | Increased seizure threshold | Effective Dose | ≥ 40 |

| Transient Forebrain Ischemia | Gerbil | Neuroprotection in CA1 | Effective Dose | 10 (bolus) + 10/hr (infusion) |

Key Experimental Protocols

In Vitro Receptor Binding Assays[1]

-

Objective: To determine the binding affinity and selectivity of (R)-SPD502 for various glutamate receptor subtypes.

-

Preparation: Crude synaptosomal membranes were prepared from the cerebral cortex of male Wistar rats.

-

Methodology:

-

Membranes were incubated with a specific radioligand ([³H]AMPA, [³H]kainate, [³H]CGS 19755, or [³H]glycine) in the presence of varying concentrations of (R)-SPD502.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.

-

Following incubation, the membranes were rapidly filtered and washed to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC₅₀ values were calculated by non-linear regression analysis.

-

In Vivo Model of Transient Forebrain Ischemia[1][3]

-

Objective: To evaluate the neuroprotective efficacy of (R)-SPD502 in a model of stroke.

-

Animal Model: Male Mongolian gerbils.

-

Methodology:

-

Transient forebrain ischemia was induced by bilateral occlusion of the common carotid arteries for a defined period.

-

(R)-SPD502 was administered as an intravenous bolus injection (10 mg/kg) followed by a continuous infusion (10 mg/kg/h) for 2 hours, initiated after the ischemic insult.[1][3]

-

A control group received a vehicle infusion.

-

After a survival period, the animals were sacrificed, and their brains were processed for histological analysis.

-

Neuronal damage, particularly in the vulnerable hippocampal CA1 pyramidal neurons, was quantified to assess the degree of neuroprotection.

-

Visualizing the Science

The following diagrams illustrate the mechanism of action and experimental workflow described above.

Caption: Mechanism of (R)-SPD502 neuroprotection via AMPA receptor antagonism.

Caption: Experimental workflow for in vivo assessment of neuroprotection.

Discussion and Future Directions

The preclinical data strongly suggest that (R)-SPD502 is a potent and selective AMPA receptor antagonist with significant neuroprotective properties in a model of ischemic brain injury.[1] Its ability to block excitotoxic cascades highlights its therapeutic potential for acute neurological conditions such as stroke. However, the clinical development of (R)-SPD502 (NS1209) has faced challenges, with inconclusive results in Phase IIa studies for neuropathic pain and epilepsy.[2][3] Future research could focus on optimizing the therapeutic window and patient selection for ischemic stroke, as the initial preclinical data in this indication were promising. Further investigation into its effects on both grey and white matter protection could also be beneficial.[3]

References

- 1. SPD 502: a water-soluble and in vivo long-lasting AMPA antagonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NS1209/SPD 502, A Novel Selective AMPA Antagonist for Stroke, Neuropathic Pain or Epilepsy? Drug Development Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

No Information Available on NS1219 for Stroke Research

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding a compound designated NS1219 for use in stroke research. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a misidentification, or a compound that has not been the subject of published research in this field.

Extensive searches for "this compound" and related terms in the context of stroke, neuroprotection, and cerebrovascular disease did not yield any relevant preclinical or clinical data. Standard scientific databases and registries of clinical trials show no record of such a compound being investigated for its effects on ischemic or hemorrhagic stroke.

It is possible that the compound is in a very early stage of development and has not yet been described in any publications. Alternatively, the designation "this compound" could be inaccurate. Researchers in the field of stroke and neuropharmacology are encouraged to verify the compound's name and any alternative identifiers.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, experimental protocols, or visualizations of its mechanism of action. Should information on this compound become publicly available, a detailed analysis could then be performed.

Unraveling the Enigma of NS1219 in Neuropathic Pain Research

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "NS1219" for the treatment or investigation of neuropathic pain. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a new compound with research yet to be published, or potentially an erroneous identifier.

Neuropathic pain, a complex and often debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant challenge in medicine. Researchers are actively investigating a multitude of novel therapeutic agents targeting various mechanisms underlying its pathophysiology.

While information on this compound is not available, this guide will provide an overview of the common methodologies, data presentation, and signaling pathways frequently encountered in the preclinical investigation of novel compounds for neuropathic pain, which would be relevant to the study of a compound like this compound, should information become available.

Standard Methodologies in Preclinical Neuropathic Pain Research

The investigation of a novel compound for neuropathic pain typically involves a series of established experimental protocols using animal models that mimic the human condition.

Common Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to nerve compression and subsequent pain-like behaviors.

-

Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.

-

Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves.

-

Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel (B517696) or cisplatin (B142131) to induce peripheral neuropathy.

-

Diabetic Neuropathy: Induced by agents like streptozotocin (B1681764) to model the neuropathic pain associated with diabetes.

Behavioral Assessments:

Quantitative assessment of pain-related behaviors is crucial for evaluating the efficacy of a test compound. Standard tests include:

-

Mechanical Allodynia: Measured using von Frey filaments, which are applied to the paw to determine the stimulus intensity required to elicit a withdrawal response. A lower threshold in the injured paw compared to the contralateral or baseline indicates allodynia.

-

Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or a cold plate test. A reduced latency to withdrawal from the thermal stimulus indicates hyperalgesia.

-

Spontaneous Pain: Evaluated through observation of behaviors such as guarding, flinching, or excessive grooming of the affected limb.

Data Presentation in Neuropathic Pain Studies

To facilitate clear comparison and interpretation, quantitative data from preclinical neuropathic pain studies are typically summarized in structured tables.

Table 1: Example of Data Presentation for Mechanical Allodynia

| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold After Treatment (g) |

| Vehicle | - | 15.2 ± 1.1 | 2.5 ± 0.4 | 2.8 ± 0.5 |

| Compound X | 10 | 14.9 ± 1.3 | 2.7 ± 0.3 | 8.5 ± 0.9 |

| Compound X | 30 | 15.1 ± 1.0 | 2.4 ± 0.5 | 12.1 ± 1.2 |

| Positive Control | - | 15.0 ± 1.2 | 2.6 ± 0.4 | 10.3 ± 1.0* |

-

p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathways in Neuropathic Pain

The development and maintenance of neuropathic pain involve complex signaling cascades within the peripheral and central nervous systems. A novel compound like this compound would likely modulate one or more of these pathways.

Key Signaling Pathways:

-

Ion Channel Dysregulation: Increased expression and activity of voltage-gated sodium and calcium channels in sensory neurons contribute to neuronal hyperexcitability.

-

Inflammatory Signaling: Activation of immune cells (e.g., microglia and astrocytes) in the spinal cord releases pro-inflammatory cytokines (e.g., TNF-α, IL-1β) that enhance pain signaling.

-

Neurotransmitter Imbalance: Alterations in the release and reuptake of neurotransmitters such as glutamate (B1630785) (excitatory) and GABA (inhibitory) in the dorsal horn of the spinal cord.

-

Descending Modulation: Disruption of the descending pain modulatory pathways from the brainstem that normally suppress pain signals.

Below are diagrams illustrating a generic experimental workflow and a simplified signaling pathway relevant to neuropathic pain research.

The Role of NS1619 in Epilepsy Studies: A Technical Guide for Researchers

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

This technical guide provides an in-depth overview of the research compound NS1619 and its role in the study of epilepsy. Initially misidentified in some contexts as NS1219, NS1619 is a potent activator of large-conductance Ca2+-activated potassium (BK) channels. This document collates key findings, quantitative data, and detailed experimental protocols relevant to the investigation of NS1619's mechanism of action and its potential as an anticonvulsant agent. The information presented is intended for researchers, scientists, and drug development professionals engaged in epilepsy research and the exploration of novel therapeutic targets.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. A key strategy in the development of antiepileptic drugs (AEDs) is the modulation of ion channels to suppress aberrant neuronal firing. Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of neuronal excitability, and their activation is a promising therapeutic approach for controlling seizures.

NS1619 has emerged as a valuable pharmacological tool for studying the role of BK channels in various physiological and pathological processes, including epilepsy. By activating BK channels, NS1619 increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing rates. This guide summarizes the current understanding of NS1619's effects in preclinical epilepsy models and provides practical information for its use in experimental settings.

Mechanism of Action

NS1619 is a synthetic benzimidazolone derivative that acts as a direct opener of BK channels. Its primary mechanism involves binding to the BK channel protein, which stabilizes the open conformation of the channel. This action is independent of intracellular calcium concentrations, although the presence of calcium can enhance its effects. The activation of BK channels by NS1619 leads to an increased potassium conductance, which in turn hyperpolarizes the cell membrane and reduces neuronal excitability.

Mechanism of NS1619 Action

Quantitative Data

The following tables summarize key quantitative data for NS1619 from various in vitro and in vivo studies. These values provide a reference for designing experiments and interpreting results.

| Parameter | Value | Species/Model | Reference |

| EC50 (BK Channel Activation) | 10-30 µM | Various smooth muscle tissues | [1] |

| Neuroprotection | 72.5 ± 4% reduction in neuronal cell death (at 10 µM) | Organotypic hippocampal slice cultures (glutamate-induced excitotoxicity) | [2] |

| Experimental Model | NS1619 Dose/Concentration | Observed Anticonvulsant/Neuroprotective Effect | Reference |

| Glutamate-induced excitotoxicity in organotypic hippocampal slice cultures | 10 µM | 72.5% reduction in neuronal cell death | [2] |

| Pentylenetetrazol (PTZ)-induced seizures in mice | Not specified in available literature | Further research needed to establish dose-response | |

| Maximal Electroshock (MES)-induced seizures in mice | Not specified in available literature | Further research needed to establish dose-response | |

| Kainic acid-induced status epilepticus in rodents | Not specified in available literature | Further research needed to establish dose-response |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of NS1619 in epilepsy studies.

In Vitro Brain Slice Electrophysiology

Objective: To characterize the effects of NS1619 on neuronal excitability and synaptic transmission in ex vivo brain slices.

Materials:

-

NS1619 stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slicing apparatus (vibratome)

-

Patch-clamp electrophysiology rig

Protocol:

-

Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) of a rodent model.

-

Maintain slices in a holding chamber with continuously oxygenated aCSF.

-

Transfer a single slice to the recording chamber of the electrophysiology setup and perfuse with oxygenated aCSF at a constant rate.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline neuronal activity, including resting membrane potential, action potential firing properties (in current-clamp mode), and synaptic currents (in voltage-clamp mode).

-

Bath-apply NS1619 at the desired concentration (e.g., 10-100 µM) by adding it to the perfusion solution.

-

Record the changes in neuronal activity in the presence of NS1619.

-

To confirm the involvement of BK channels, a BK channel blocker (e.g., iberiotoxin (B31492) or paxilline) can be co-applied with NS1619.

In Vitro Electrophysiology Workflow

In Vivo Epilepsy Models

Objective: To assess the anticonvulsant efficacy of NS1619 against chemically induced acute seizures.

Materials:

-

NS1619 solution for injection (vehicle to be determined based on solubility and route of administration)

-

Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline for intraperitoneal injection)

-

Experimental animals (e.g., mice or rats)

-

Observation chamber and video recording equipment

Protocol:

-

Administer NS1619 or vehicle to the experimental animals via the chosen route (e.g., intraperitoneal, intravenous).

-

After a predetermined pretreatment time, administer a convulsive dose of PTZ.

-

Immediately place the animal in the observation chamber and record its behavior for a set period (e.g., 30 minutes).

-

Score the seizure severity using a standardized scale (e.g., Racine scale) and measure the latency to the first seizure and the duration of seizures.

-

Compare the seizure parameters between the NS1619-treated and vehicle-treated groups to determine the anticonvulsant effect.

Objective: To evaluate the neuroprotective and anticonvulsant effects of NS1619 in a model of temporal lobe epilepsy.

Materials:

-

NS1619 solution for injection

-

Kainic acid solution for injection (e.g., 10-30 mg/kg for systemic administration or lower doses for intrahippocampal injection)

-

Stereotaxic apparatus (for intrahippocampal injection)

-

EEG recording system (optional)

Protocol:

-

Induce status epilepticus by administering kainic acid.

-

Administer NS1619 either before or after the induction of status epilepticus, depending on the experimental question (prophylactic vs. therapeutic effect).

-

Monitor the animals for behavioral seizures and, if applicable, record EEG activity to assess seizure severity and duration.

-

At a predetermined time point after the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., to assess neuronal damage in the hippocampus).

-

Compare the seizure parameters and the extent of neuronal damage between the NS1619-treated and control groups.

In Vivo Epilepsy Model Workflow

Signaling Pathways

The activation of BK channels by NS1619 initiates a cascade of events that ultimately leads to a reduction in neuronal excitability. The primary event is the hyperpolarization of the neuronal membrane due to potassium efflux. This hyperpolarization has several downstream consequences that contribute to its anticonvulsant potential.

Downstream Signaling of NS1619

By increasing the threshold for action potential generation, NS1619 can dampen the excessive neuronal firing that characterizes seizures. Furthermore, the hyperpolarization can lead to a reduced activation of voltage-gated calcium channels, which in turn can decrease the release of excitatory neurotransmitters like glutamate (B1630785), further contributing to the suppression of seizure activity. The neuroprotective effects of NS1619 observed in some studies may also be linked to the reduction of excitotoxic cell death cascades initiated by excessive glutamate release.

Conclusion and Future Directions

NS1619 serves as a critical tool for investigating the role of BK channels in epilepsy. Its ability to directly and potently activate these channels allows for the elucidation of their contribution to the control of neuronal excitability and seizure generation. While preclinical data suggests a potential anticonvulsant and neuroprotective role for BK channel activation, further research is needed to establish a clear dose-response relationship for NS1619 in various in vivo epilepsy models. Future studies should focus on determining the efficacy of NS1619 in reducing seizure frequency and duration, as well as its long-term effects on epileptogenesis. A deeper understanding of the downstream signaling pathways and the interaction of NS1619 with other neurotransmitter systems will be crucial for evaluating the full therapeutic potential of targeting BK channels in epilepsy.

References

An In-depth Technical Guide to NS1219 and NS1209: A Comparative Analysis of AMPA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of NS1219 and NS1209, two closely related selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes available data on their chemical nature, mechanism of action, pharmacological properties, and summarizes key experimental findings.

Core Compound Profiles: Distinguishing Isomers

NS1209, also known as SPD502, is a racemic mixture, meaning it contains equal amounts of its two stereoisomers: (R)-NS1209 and (S)-NS1209.[1][2] this compound is the specific designation for the (R)-isomer of NS1209.[2] This isomeric difference is the fundamental distinction between the two compounds and can have significant implications for their pharmacological activity and specificity. While much of the published research has been conducted on the racemic mixture NS1209, understanding the contribution of each isomer is crucial for detailed drug development.

Table 1: Chemical and Pharmacological Properties

| Property | NS1209 (SPD502) | This compound ((R)-SPD502) |

| Chemical Name | (R,Z)-2-(((5-(4-(N,N-dimethylsulfamoyl)phenyl)-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene)amino)oxy)-4-hydroxybutanoic acid | (R)-isomer of NS1209 |

| Synonyms | NS-1209, SPD-502 | (R)-SPD502 |

| Molecular Formula | C24H28N4O7S | C24H28N4O7S |

| Molecular Weight | 516.57 g/mol [3][4] | 516.57 g/mol |

| Mechanism of Action | Selective, competitive AMPA receptor antagonist[1] | Selective AMPA receptor antagonist[2] |

| Therapeutic Interest | Stroke, Neuropathic Pain, Epilepsy[1][5] | Stroke, Neuropathic Pain, Epilepsy[2] |

| Development Status | Phase II clinical trials were conducted, but further development was suspended.[1][5][6] | Research compound |

Mechanism of Action: Antagonism of AMPA Receptors

Both NS1209 and this compound exert their effects by acting as selective antagonists at AMPA-type ionotropic glutamate (B1630785) receptors (iGluRs). These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1]

The (S)-isomer of NS1209 has been shown to bind to the ligand-binding core of the GluR2 AMPA receptor subunit. This binding event stabilizes a more open conformation of the D1 and D2 domains of the receptor, even more so than the unbound (apo) state, through steric hindrance. This "hyperextension" of the binding domains is a novel observation for AMPA receptor antagonists and prevents the conformational changes necessary for channel opening in response to agonist binding.[1] The binding mode involves hydrogen bonding to specific amino acid residues, including Tyr450 and Gly451 of the D1 domain.[1]

Signaling Pathway of AMPA Receptor Antagonism

Caption: Mechanism of AMPA receptor antagonism by NS1209 and this compound.

Quantitative Pharmacological Data

The majority of available quantitative data pertains to the racemic mixture, NS1209.

Table 2: In Vitro and In Vivo Activity of NS1209

| Parameter | Value | Species/System | Reference |

| Ki (AMPA receptor) | 43 nM | Rat cortical membranes | [3] |

| IC50 (AMPA-induced currents) | 0.15 µM | Cortical neurons | [3] |

| IC50 (Kainate binding) | 81 µM | Rat cortical membranes | [3] |

| IC50 (NMDA binding sites) | > 30 µM | Rat cortical membranes | [3] |

| ED50 (AMPA-evoked spike activity) | 6.1 mg/kg | Rat hippocampus | [3] |

Experimental Protocols and Findings

NS1209 has been evaluated in several preclinical models of neurological disorders. The following provides an overview of the methodologies and key outcomes.

Models of Epilepsy and Seizures

Experimental Protocol: Status Epilepticus (SE) Models

-

Induction of SE:

-

Electrical Stimulation: Continuous electrical stimulation of the amygdala in adult rats.

-

Chemicoconvulsant: Subcutaneous administration of kainic acid.[7]

-

-

Monitoring: Continuous video-electroencephalography (EEG) to monitor seizure activity.

-

Drug Administration:

-

Outcome Measures:

-

Time to seizure termination.

-

Recurrence of seizures.

-

Neuroprotection assessed by histological analysis of hippocampal neurodegeneration.[7]

-

Key Findings:

-

NS1209 effectively and safely terminated electrically induced and kainate-induced status epilepticus in all treated animals within 30-60 minutes.[7]

-

The anticonvulsant effect of NS1209 was faster and more complete than that of diazepam.[7]

-

NS1209 treatment provided neuroprotection against SE-induced hippocampal damage, although to a lesser extent than diazepam.[7]

Models of Neuropathic and Persistent Pain

Experimental Protocol: Pain Models

-

Mouse Hot Plate Test (Thermal Nociception):

-

Mice are placed on a heated surface, and the latency to a nociceptive response (e.g., jumping, licking a hind paw) is measured.

-

NS1209 (3-30 mg/kg, s.c. and i.p.) was compared to morphine and the AMPA antagonist NBQX.[8]

-

-

Rat Formalin Test (Persistent Pain):

-

Dilute formalin is injected into the rat's hind paw, and nociceptive behaviors (e.g., flinching, licking) are quantified during the early (acute) and late (inflammatory) phases.

-

NS1209 (3 and 6 mg/kg, i.p.) was evaluated.[8]

-

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

The sciatic nerve of a rat is loosely ligated, leading to the development of mechanical allodynia and hyperalgesia.

-

Responses to mechanical stimuli (von Frey hairs, pinprick) and cold stimuli are measured.

-

NS1209 (3 and 6 mg/kg, i.p.) was tested.[8]

-

Key Findings:

-

In the hot plate test, NS1209 significantly increased nociceptive response latency, similar to morphine, whereas NBQX was ineffective.[8]

-

In the formalin test, NS1209 produced a dose-dependent reduction in second-phase nociceptive behaviors.[8]

-

In the CCI model, NS1209 reduced mechanical allodynia, hyperalgesia, and cold hypersensitivity at non-ataxic doses.[1][8]

Experimental Workflow for Preclinical Pain Assessment

Caption: Workflow for preclinical assessment of NS1209 in various pain models.

Clinical Development and Future Directions

NS1209 progressed to Phase II clinical trials for refractory status epilepticus and neuropathic pain.[1][6] However, these trials yielded inconclusive results, which, combined with suboptimal study designs, led to the suspension of further development.[1][5]

The distinct pharmacological profiles of the (R) and (S) isomers of NS1209 may warrant further investigation. A detailed comparative study of this compound ((R)-isomer) and the (S)-isomer could reveal differences in efficacy, selectivity, and off-target effects that were masked in the studies of the racemic mixture. Such research could potentially revitalize interest in this chemical scaffold for the development of novel therapeutics for neurological disorders characterized by glutamatergic excitotoxicity.

Logical Relationship between NS1209 and this compound

Caption: The relationship between NS1209 and its constituent stereoisomers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. molnova.com [molnova.com]

- 4. medkoo.com [medkoo.com]

- 5. NS1209/SPD 502, A Novel Selective AMPA Antagonist for Stroke, Neuropathic Pain or Epilepsy? Drug Development Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NS-1209 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioural effects of the novel AMPA/GluR5 selective receptor antagonist NS1209 after systemic administration in animal models of experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on Cellular Targets of NSC1219

Despite a comprehensive search for the small molecule NSC1219, no publicly available scientific literature or data could be found detailing its cellular targets, mechanism of action, or associated experimental protocols.

The National Cancer Institute (NCI) assigns "NSC" numbers to compounds in its repository. However, a search of publicly accessible NCI databases and related resources did not provide any characterization or research findings for NSC1219 or NSC81219.

It is possible that NSC1219 is an internal designation for a compound that has not yet been the subject of published research, a compound that was synthesized but not pursued, or an error in the provided identifier. Without any primary literature or database entries, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the NSC identifier and consult any internal documentation or primary sources they may have. Should a corrected identifier or relevant research be made public in the future, a detailed analysis of its cellular targets and mechanism of action could then be undertaken.

NS1219 solubility and stability

An in-depth analysis of available scientific and patent literature reveals no specific chemical entity publicly designated as "NS1219." Searches across multiple chemical and pharmaceutical databases for "this compound" have not yielded any information regarding its chemical structure, therapeutic area, or developmental status.

A search of clinical trial registries identified a substance designated as "GS-1219," which was under investigation by Gilead Sciences for the treatment of HIV-1. However, no publicly available data connects "GS-1219" to the identifier "this compound," nor is there any information regarding the solubility or stability of this compound in the public domain.

Due to the lack of any identifiable information for a compound named "this compound," it is not possible to provide the requested in-depth technical guide on its solubility and stability. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the substance .

It is possible that "this compound" may be an internal, proprietary designation for a compound not yet disclosed publicly, a typographical error, or a legacy identifier that is no longer in use. Without further clarification or an alternative, recognized chemical name, a comprehensive report on its physicochemical properties cannot be generated.

An In-depth Technical Guide to the Discovery and Synthesis of NS1219

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1219, chemically identified as 2-amino-4-(2,4-dichlorophenyl)-6-trifluoromethylpyrimidine, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide by nNOS has been implicated in the pathophysiology of various neurological disorders, making selective nNOS inhibitors like this compound valuable tools for research and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

The discovery of this compound emerged from research focused on developing selective inhibitors of nNOS over the other main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). The rationale for this selective inhibition lies in the distinct physiological and pathological roles of the NOS isoforms. While nNOS is implicated in neurotoxicity, eNOS plays a crucial role in maintaining cardiovascular homeostasis, and iNOS is involved in the immune response. Therefore, selective inhibition of nNOS is desirable to minimize potential side effects.

Discovery and Pharmacological Profile

This compound was developed through a fragment-based drug design approach, which involves identifying small chemical fragments that bind to the target enzyme and then growing or combining them to create a more potent and selective inhibitor. This strategy led to the identification of a series of 2-aminopyrimidine (B69317) derivatives with significant nNOS inhibitory activity.

Quantitative Data

The following table summarizes the inhibitory activities of representative 2-aminopyrimidine-based nNOS inhibitors, structurally related to this compound. This data is provided to illustrate the potency and selectivity profile typical for this class of compounds.

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| Representative Compound 1 | 15 | 16125 | 1725 | 1075 | 115 |

| Representative Compound 2 | 19 | >20000 | 2185 | >1052 | 115 |

Note: The data presented are for representative compounds from the same chemical class as this compound and are intended for illustrative purposes. Specific values for this compound should be determined experimentally.

Synthesis of this compound

The synthesis of this compound (2-amino-4-(2,4-dichlorophenyl)-6-trifluoromethylpyrimidine) can be achieved through a multi-step synthetic route, starting from commercially available materials. A general synthetic scheme is outlined below.

Experimental Protocol for Synthesis

Step 1: Synthesis of 4-(2,4-dichlorophenyl)-1,1,1-trifluoro-4-oxobutan-2-one

-

To a solution of 2,4-dichloroacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium methoxide.

-

Slowly add ethyl trifluoroacetate (B77799) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction with an aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(2,4-dichlorophenyl)-1,1,1-trifluoro-4-oxobutan-2-one.

Step 2: Synthesis of 2-amino-4-(2,4-dichlorophenyl)-6-trifluoromethylpyrimidine (this compound)

-

To a solution of 4-(2,4-dichlorophenyl)-1,1,1-trifluoro-4-oxobutan-2-one in a suitable solvent (e.g., ethanol), add guanidine (B92328) hydrochloride and a base (e.g., sodium ethoxide).

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Experimental Protocols for Pharmacological Characterization

The inhibitory activity and selectivity of this compound against the different NOS isoforms can be determined using in vitro enzyme inhibition assays.

In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by monitoring the accumulation of its stable oxidation product, nitrite (B80452).

Materials:

-

Purified recombinant human nNOS, eNOS, and iNOS enzymes

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS activation)

-

Calcium Chloride (for nNOS and eNOS)

-

This compound (test inhibitor)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, Calmodulin and CaCl2.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in each sample.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Neuronal Nitric Oxide Synthase

Caption: Neuronal nitric oxide synthase (nNOS) signaling pathway and the point of inhibition by this compound.

Experimental Workflow for nNOS Inhibition Assay

Caption: Experimental workflow for determining the inhibitory activity of this compound on nNOS using the Griess assay.

Methodological & Application

Application Notes and Protocols for NS1219: Information Not Available

Initial searches for an experimental compound designated "NS1219" for cell culture applications have not yielded specific information. The identifier "this compound" is ambiguous and does not correspond to a clearly defined biological research compound in publicly available scientific literature and databases.

Extensive searches have revealed that the designation "UN1219" is assigned to Isopropyl alcohol, a common solvent and disinfectant not typically considered an experimental compound for cell signaling or drug development research in the context of this request. No specific experimental drug or research compound with the identifier "this compound" could be found.

It is possible that "this compound" may be an internal, proprietary, or otherwise non-publicly documented compound code. It could also be a typographical error of a different compound name.

Without a definitive identification of the chemical entity "this compound" and its biological target, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, and signaling pathway diagrams. The creation of accurate and reliable scientific documentation requires precise knowledge of the compound's mechanism of action and its effects on cellular systems.

We recommend verifying the compound identifier and its chemical name or structure. If "this compound" is a proprietary compound, the relevant information would be available through the originating research institution or company.

For the benefit of researchers, we are providing a generalized set of protocols for common cell culture-based assays that are often used to characterize novel experimental compounds. These include protocols for Cell Viability Assays, Apoptosis Assays, and Western Blotting, which are fundamental techniques in drug discovery and development.

General Protocols for Compound Characterization

Below are standard, generalized protocols for key assays used to evaluate the effects of a novel compound on cultured cells. Note: These are template protocols and must be optimized for the specific cell line, compound, and experimental question.

I. Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of a test compound on cell metabolic activity, which is an indicator of cell viability.

Table 1: Example Data Layout for MTT Assay

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.22 ± 0.07 | 97.6% |

| 1 | 1.10 ± 0.06 | 88.0% |

| 10 | 0.75 ± 0.05 | 60.0% |

| 100 | 0.25 ± 0.03 | 20.0% |

Experimental Protocol

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Workflow Diagram

MTT Cell Viability Assay Workflow

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to detect apoptosis (programmed cell death) by staining for phosphatidylserine (B164497) exposure (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).

Table 2: Example Data Layout for Apoptosis Assay

| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| Compound X (10 µM) | 60.7 ± 3.5 | 25.4 ± 2.9 | 10.1 ± 1.7 | 3.8 ± 1.1 |

Experimental Protocol

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Include both untreated and positive controls (e.g., staurosporine).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

-

Combine the detached cells with the cells from the medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use appropriate compensation controls for FITC and PI.

-

Workflow Diagram

Application Notes and Protocols for In Vivo Dissolution of NS1219

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1219, also known as (R)-SPD502, is the (R)-isomer of the compound NS1209. It functions as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating neuroprotective properties.[1][2][3] Preclinical studies have highlighted its potential in models of stroke, neuropathic pain, and epilepsy.[4] Proper dissolution of this compound is critical for its effective and safe administration in in vivo studies. This document provides detailed application notes and protocols for the dissolution of this compound for research purposes.

Physicochemical Properties and Solubility

This compound is the (R)-isomer of NS1209, a compound described as a water-soluble AMPA antagonist.[3] This property simplifies the preparation of formulations for in vivo use, as it allows for the use of aqueous-based vehicles, which are generally well-tolerated and biocompatible.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | (R)-SPD502 | [1][2][3] |

| Molecular Formula | C₂₄H₂₈N₄O₇S | [4] |

| Molecular Weight | 516.57 g/mol | [4] |

| Description | Isomer of NS1209, a selective AMPA receptor antagonist with neuroprotective activity. | [1][2][3] |

| Solubility | Described as water-soluble (based on its parent compound NS1209). | [3] |

Recommended Protocol for Dissolving this compound for In Vivo Studies

Based on the reported water solubility of the closely related compound NS1209, the following protocol is recommended for the preparation of this compound solutions for parenteral administration in animal models.

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS, pH 7.4)

-

Sterile vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed. In vivo studies with the parent compound NS1209 have utilized doses ranging from 3 mg/kg to 50 mg/kg via intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) routes in rodents.[2][3]

-

Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

-

Add the vehicle: Add the desired volume of sterile saline or PBS to the vial.

-

Dissolve the compound: Gently vortex the vial until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Sterile filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination, especially for intravenous administration.

-

Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of this compound in solution should be determined for longer storage periods.

Table 2: Example Solution Preparation for a 10 mg/kg Dose in a 25g Mouse

| Parameter | Value |

| Animal Weight | 25 g |

| Dosage | 10 mg/kg |

| Total Dose per Animal | 0.25 mg |

| Injection Volume (assuming 10 mL/kg) | 0.25 mL |

| Required Concentration | 1 mg/mL |

| Volume of Vehicle to add to 1 mg of this compound | 1 mL |

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for the preparation and administration of this compound for in vivo studies.

Signaling Pathway of AMPA Receptor Antagonism

This compound, as a selective AMPA receptor antagonist, works by blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at the AMPA receptor. This action can prevent excessive neuronal excitation and subsequent neurotoxicity, which is implicated in conditions like stroke and epilepsy.

Conclusion

The water-soluble nature of the parent compound of this compound, NS1209, suggests a straightforward dissolution protocol using standard sterile aqueous vehicles for in vivo research. The provided protocols and information are intended to serve as a guide for researchers. It is essential to perform small-scale solubility tests and ensure the final formulation is clear and particle-free before administration. As with any in vivo experiment, adherence to institutional and national guidelines for animal research is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioural effects of the novel AMPA/GluR5 selective receptor antagonist NS1209 after systemic administration in animal models of experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of novel AMPA antagonist, NS1209, on status epilepticus. An experimental study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NS1209/SPD 502, A Novel Selective AMPA Antagonist for Stroke, Neuropathic Pain or Epilepsy? Drug Development Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuroprotective Agent Evaluation in Rodent Models of Stroke

Disclaimer: Extensive literature searches did not yield any specific studies on the use of NS1219 in rodent models of stroke. Therefore, the following application notes and protocols are provided as a comprehensive and detailed template for the evaluation of a hypothetical neuroprotective agent, referred to herein as "Test Compound," in a preclinical stroke model. Researchers and drug development professionals can adapt this framework for their specific compound of interest, such as this compound.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective therapies is a critical area of research. Preclinical evaluation in rodent models of stroke is an essential step in the drug development pipeline. These models allow for the assessment of a compound's efficacy in reducing brain injury and improving functional outcomes. This document outlines the key protocols for assessing the neuroprotective potential of a test compound in a rat model of transient middle cerebral artery occlusion (tMCAO), a widely used model of focal cerebral ischemia.

Quantitative Data Summary

The following tables provide a template for summarizing key experimental parameters and outcome measures for a dose-response study of a "Test Compound."

Table 1: Experimental Parameters for "Test Compound" in a Rat tMCAO Model

| Parameter | Description |

| Animal Model | Male Sprague-Dawley Rats (250-300g) |

| Stroke Model | Transient Middle Cerebral Artery Occlusion (tMCAO) |

| Occlusion Duration | 90 minutes |

| Reperfusion Duration | 24 hours or 7 days for long-term studies |

| Test Compound Groups | Vehicle (Saline), Low Dose (e.g., 1 mg/kg), Medium Dose (e.g., 5 mg/kg), High Dose (e.g., 10 mg/kg) |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) |

| Time of Administration | 30 minutes post-reperfusion |

| Anesthesia | Isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance) |

| Physiological Monitoring | Body temperature, cerebral blood flow (Laser Doppler), blood gases |

Table 2: Summary of Primary and Secondary Outcome Measures

| Outcome Measure | Time Point | Vehicle Group (Mean ± SD) | Low Dose (Mean ± SD) | Medium Dose (Mean ± SD) | High Dose (Mean ± SD) |

| Infarct Volume (mm³) | 24 hours | 250 ± 45 | 210 ± 38 | 150 ± 30 | 135 ± 25 |

| Neurological Deficit Score (mNSS) | 24 hours | 10 ± 2 | 8 ± 1.5 | 6 ± 1.2 | 5 ± 1.1 |

| Grip Strength Test (% of baseline) | 7 days | 60 ± 15 | 70 ± 12 | 85 ± 10 | 90 ± 8 |

| Rotarod Performance (latency in s) | 7 days | 45 ± 10 | 60 ± 12 | 80 ± 15 | 85 ± 13 |

| Biomarker Level (e.g., Apoptosis Marker) | 24 hours | 100 ± 20 | 80 ± 15 | 55 ± 10 | 50 ± 8 |

| *Note: Data are hypothetical and for illustrative purposes only. *p < 0.05 compared to Vehicle Group. |

Experimental Protocols

Animal Preparation and Anesthesia

-

Acclimatization: House male Sprague-Dawley rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water.

-

Anesthesia: Induce anesthesia with 3% isoflurane in a 70:30 mixture of N₂O:O₂. Maintain anesthesia with 1.5-2% isoflurane delivered via a face mask.

-

Physiological Monitoring: Maintain core body temperature at 37.0 ± 0.5°C using a heating pad connected to a rectal probe. Monitor regional cerebral blood flow (rCBF) in the territory of the middle cerebral artery (MCA) using a laser Doppler flowmetry probe.

Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

-

Place the anesthetized rat in a supine position. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it into the ICA until a significant drop in rCBF (at least 70% reduction) is observed, indicating the occlusion of the MCA origin.

-

After 90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion. A restoration of rCBF confirms successful reperfusion.

-

Suture the neck incision and allow the animal to recover from anesthesia in a heated cage.

Test Compound Administration

-

Prepare the "Test Compound" solutions at the desired concentrations (Low, Medium, High Dose) and a vehicle control (e.g., sterile saline).

-

At 30 minutes after the start of reperfusion, administer the assigned treatment (Vehicle or Test Compound) via the chosen route (e.g., intraperitoneal injection).

Neurological Function Assessment

-

Modified Neurological Severity Score (mNSS): At 24 hours post-tMCAO, evaluate neurological deficits using a graded scoring system that assesses motor, sensory, reflex, and balance functions.

-

Grip Strength Test: Assess forelimb muscle strength at 7 days post-tMCAO by measuring the peak force the animal exerts in gripping a horizontal bar.

-

Rotarod Test: Evaluate motor coordination and balance at 7 days post-tMCAO by measuring the time the animal can stay on a rotating rod with accelerating speed.

Histological Assessment of Infarct Volume

-

At 24 hours post-tMCAO, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Harvest the brains and post-fix in 4% paraformaldehyde.

-

Section the brains into 2 mm coronal slices.

-

Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

Diagrams

Caption: Experimental workflow for evaluating a neuroprotective test compound.

Caption: Plausible anti-apoptotic signaling pathway for a neuroprotective compound.

Application Notes and Protocols for NS1219 (NS1619) in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS1219, more commonly known in scientific literature as NS1619, a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels, in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this compound in research and drug development.

Introduction to NS1619

NS1619 is a synthetic benzimidazolone derivative that functions as a direct opener of BK channels (also known as KCa1.1 or Maxi-K channels).[1][2] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by influencing membrane potential.[3][4] NS1619 activates BK channels by interacting with the S6/RCK1 linker, which connects the transmembrane pore-forming domain to the intracellular regulatory domain, thereby stabilizing the open conformation of the channel.[4][5] This activation leads to an increase in potassium efflux, resulting in membrane hyperpolarization.

Mechanism of Action

NS1619 enhances BK channel activity through a dual mechanism:

-

Direct Activation: It directly binds to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel α-subunit.[4][5] This interaction promotes a conformational change that favors the open state of the channel, leading to a leftward shift in the voltage-activation curve, meaning the channel opens at more negative membrane potentials.[4][6]

-

Indirect Activation via Intracellular Ca²⁺ Release: In some cell types, such as smooth muscle cells, NS1619 has been shown to induce the release of Ca²⁺ from intracellular stores.[7] Since BK channels are also activated by intracellular calcium, this localized increase in Ca²⁺ concentration further contributes to channel opening and membrane hyperpolarization.[7]

The primary effect of NS1619 is a potentiation of BK channel currents, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.[7]

Quantitative Data for NS1619

The following table summarizes the key quantitative parameters of NS1619 activity from various patch-clamp electrophysiology studies.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | ~10 - 30 µM | Smooth muscle (blood vessels and other tissues) | [2] |

| EC₅₀ | 3.6 µM | For decrease in mitochondrial membrane potential | |

| Concentration for significant activation | > 15 µM | HEK-293 cells expressing BK channels (at 270 nM free Ca²⁺) | [8] |

| ΔV₀.₅ (Shift in half-maximal activation voltage) | -21.6 ± 3.9 mV | Slo1 BK channels (at 10 µM NS1619) | [6] |

| ΔV₀.₅ (Shift in half-maximal activation voltage) | -36.0 ± 2.6 mV | Slo1 BK channels (at 30 µM NS1619) | [6] |

| Unitary Conductance of NS1619-induced current | 70 ± 8 pS | Rat portal vein smooth muscle cells | [1] |

Experimental Protocols

Detailed protocols for using NS1619 in whole-cell patch-clamp experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental question.

Preparation of NS1619 Stock Solution

-

Solvent: NS1619 is soluble in DMSO.

-

Stock Concentration: Prepare a 10-100 mM stock solution in DMSO.

-

Storage: Store the stock solution at -20°C.

-

Working Solution: Dilute the stock solution in the extracellular recording solution to the desired final concentration immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.

Whole-Cell Patch-Clamp Recording

This protocol is suitable for recording macroscopic BK channel currents from isolated cells or cultured cell lines.

4.2.1. Recording Solutions

| Intracellular Solution (Pipette Solution) | Component | Concentration (mM) |

| K-Gluconate | 115 | |

| KCl | 15 | |

| HEPES | 10 | |

| MgCl₂ | 5 | |

| EGTA | 11 | |

| Na₂-ATP | 2 | |

| GTP-NaCl | 0.3 | |

| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. |

| Extracellular Solution (Bath Solution) | Component | Concentration (mM) |

| NaCl | 140 | |

| KCl | 2.5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 2 | |

| HEPES | 10 | |

| Glucose | 10 | |

| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. |

Note: The composition of the intracellular and extracellular solutions can be varied depending on the experimental goals. For example, to study the Ca²⁺-dependence of NS1619 action, the concentration of the Ca²⁺ buffer (e.g., EGTA, HEDTA) in the intracellular solution can be adjusted to clamp the free Ca²⁺ concentration at different levels.[9]

4.2.2. Voltage-Clamp Protocol

-

Establish a stable whole-cell recording configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to ensure most voltage-gated channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 or 20 mV increments for 200-500 ms) to elicit outward K⁺ currents.

-

Record baseline currents in the absence of NS1619.

-

Perfuse the cell with the extracellular solution containing the desired concentration of NS1619 (e.g., 10-100 µM).

-

Repeat the voltage-step protocol to record currents in the presence of NS1619.

-

To confirm the recorded currents are mediated by BK channels, a specific BK channel blocker such as iberiotoxin (B31492) (100 nM) can be co-applied with NS1619.[7]

Visualizations

Signaling Pathway of NS1619 Action

Caption: Dual mechanism of NS1619 action on BK channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for studying NS1619 effects using whole-cell patch-clamp.

Logical Relationship of BK Channel Activation

Caption: Factors leading to the activation of BK channels.

References

- 1. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Ca2+]i Elevations Detected by BK Channels during Ca2+ Influx and Muscarine-Mediated Release of Ca2+ from Intracellular Stores in Rat Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of NS1219 in Neuronal Injury Assays: Information Not Available

Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "NS1219" in the context of neuronal injury assays, neuroprotection, or any related neuropharmacological activity.

Extensive searches were conducted to identify the chemical structure, mechanism of action, and any experimental data or protocols associated with this compound. These searches included broad terms such as "this compound neuronal injury," "this compound neuroprotection," and "this compound mechanism of action," as well as more specific queries related to common in vitro models of neuronal damage, such as oxygen-glucose deprivation and glutamate-induced excitotoxicity.

The lack of any retrievable data suggests that "this compound" may be:

-

An internal, unpublished designation for a compound.

-

A misidentified or incorrectly transcribed name.

-

A compound that has not yet been described in publicly accessible scientific literature.

Without any foundational information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's designation and consult internal documentation or the original source of the name "this compound" for further details.

For researchers interested in the general methodologies for assessing neuroprotective compounds in neuronal injury assays, a wealth of information is available on established models. Two of the most common in vitro assays are detailed below as a general reference.

General Protocols for Neuronal Injury Assays

Oxygen-Glucose Deprivation (OGD) / Reoxygenation Assay

This in vitro model simulates the ischemic and reperfusion injury that occurs during a stroke.

Experimental Workflow:

Application Notes and Protocols for NS1219 Administration in Animal Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1219, also known as (R)-SPD502, is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Given that AMPA receptors are pivotal in mediating fast excitatory synaptic transmission in the central nervous system, their antagonism presents a key therapeutic strategy for mitigating the neuronal hyperexcitability characteristic of epilepsy. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established animal models of epilepsy, drawing upon established methodologies for similar AMPA receptor antagonists.

Mechanism of Action: AMPA Receptor Antagonism

Epileptic seizures are characterized by excessive synchronous neuronal firing. Glutamate, the primary excitatory neurotransmitter, activates AMPA receptors, leading to rapid depolarization of neurons. This compound, by selectively blocking these receptors, reduces the excitatory postsynaptic potentials, thereby dampening the propagation of seizure activity and raising the seizure threshold.

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation: Efficacy of AMPA Receptor Antagonists in Preclinical Models

The following tables summarize representative quantitative data for AMPA receptor antagonists in common animal models of epilepsy. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse)

| Compound | Dose (mg/kg, i.p.) | Seizure Parameter | % Protection | Reference |

| Perampanel | 0.94 | Tonic Seizures | 50 (ED₅₀) | [1] |

| NBQX | 20 | Seizure Severity Score | Significant Reduction | [2] |

| This compound (Hypothetical) | TBD | Clonic & Tonic Seizures | TBD | - |

Table 2: Efficacy in the Kainic Acid-Induced Seizure Model (Rat)

| Compound | Dose (mg/kg, i.p.) | Seizure Parameter | Outcome | Reference |

| NBQX | 10-40 | Kindling Development | Antiepileptogenic & Anticonvulsant Effects | [2] |

| Perampanel | Not specified | Spontaneous Recurrent Seizures | Reduced Frequency | [1] |

| This compound (Hypothetical) | TBD | Spontaneous Recurrent Seizures | TBD | - |

Table 3: Efficacy in a Genetic Model of Epilepsy (Dravet Syndrome Mouse Model)

| Compound | Dose (mg/kg) | Seizure Type | Outcome | Reference |

| Perampanel | 2 | Spontaneous Recurrent Seizures | Inhibited | [3][4] |

| Perampanel | 2 | Hyperthermia-Induced Seizures | Ameliorated | [3][4] |

| This compound (Hypothetical) | TBD | Spontaneous & Induced Seizures | TBD | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model in Mice

This model is used to assess the anticonvulsant effects of a compound against acute, generalized seizures.

Figure 2: Experimental workflow for the PTZ-induced seizure model.

Materials:

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Observation chambers

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Preparation: Acclimatize mice to the housing and experimental conditions for at least one week.

-

This compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The final injection volume should be 10 ml/kg.

-

Administration:

-

Divide mice into treatment groups (vehicle and different doses of this compound).

-

Administer this compound or vehicle via i.p. injection. The pretreatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes).

-

-

Seizure Induction:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Observe and record seizure activity for 30 minutes.

-

Score seizure severity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the incidence of tonic-clonic seizures.

-

-

Data Analysis: Analyze the effects of this compound on seizure latency, severity, and incidence compared to the vehicle group.

Protocol 2: Kainic Acid-Induced Status Epilepticus and Chronic Epilepsy Model in Rats

This model is used to evaluate the potential of a compound to prevent the development of epilepsy (antiepileptogenesis) and to treat spontaneous recurrent seizures.

Figure 3: Logical relationship in the kainic acid epilepsy model.

Materials:

-

This compound

-

Kainic acid

-

Vehicle

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Video-EEG monitoring system

-

Anesthetics and analgesics

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant electrodes for EEG recording and a cannula for intracerebral injection.

-

Allow for a one-week recovery period.

-

-

Seizure Induction:

-

Inject a low dose of kainic acid (e.g., 0.5 µg in 0.2 µl saline) into the hippocampus or amygdala to induce status epilepticus.

-

Monitor the animal for behavioral and electrographic seizures.

-

-

Treatment Regimen:

-

Antiepileptogenesis Study: Administer this compound or vehicle daily starting after the initial status epilepticus and continuing for a defined period (e.g., 2 weeks).

-

Anticonvulsant Study: After the development of spontaneous recurrent seizures (typically 2-4 weeks post-kainic acid), administer this compound or vehicle and monitor seizure frequency.

-

-

Seizure Monitoring:

-

Continuously monitor the animals using video-EEG for the duration of the study to detect spontaneous recurrent seizures.

-

-

Data Analysis:

-

Analyze the effect of this compound on the development of epilepsy (latency to the first spontaneous seizure) and the frequency and duration of spontaneous seizures.

-

At the end of the study, brain tissue can be collected for histological analysis of neuronal damage and mossy fiber sprouting.

-

Conclusion